(E)-2-(5-(3-methoxy-4-((4-nitrobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
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Description
(E)-2-(5-(3-methoxy-4-((4-nitrobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C20H16N2O7S2 and its molecular weight is 460.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Rhodanine-3-acetic acid derivatives, closely related structurally to the mentioned compound, have been synthesized and evaluated for their potential as antimicrobial agents. These derivatives have shown significant activity against a range of bacteria, mycobacteria, and fungi. For example, some derivatives have been found to exhibit high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017). These findings underline the potential of such compounds in addressing various infectious diseases.
Antifungal and Antibacterial Properties
Research on these compounds extends to their antifungal and antibacterial properties. For instance, derivatives have been prepared with the anticipation of antifungal efficacy. Although most compounds did not show significant activity, some demonstrated strong inhibition against various strains of Candida and Trichosporon, highlighting their potential as antifungal agents (Doležel, Hirsova, Opletalová, Dohnal, Marcela, Kuneš, & Jampílek, 2009).
Photophysical Properties
The compound has also been explored for its photophysical properties, particularly in the context of fluorescence and sensing applications. For example, a derivative has been synthesized for the selective detection of Co2+ ions, demonstrating the compound's utility as a fluorescent sensor with potential applications in environmental monitoring and analytical chemistry (Li Rui-j, 2013).
Anticancer Research
In the realm of anticancer research, derivatives of the compound have been synthesized and evaluated for their potential in inhibiting cancer cell growth. Some studies have reported that these derivatives exhibit significant anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung cancer, suggesting their potential as chemotherapeutic agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Properties
IUPAC Name |
2-[(5E)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O7S2/c1-28-16-8-13(9-17-19(25)21(10-18(23)24)20(30)31-17)4-7-15(16)29-11-12-2-5-14(6-3-12)22(26)27/h2-9H,10-11H2,1H3,(H,23,24)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPBKWHCYMYQRO-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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